Cas no 2680904-06-5 (4-Methyl-2-(2,2,2-trifluoroacetamido)-2-(trifluoromethyl)pentanoic acid)

4-Methyl-2-(2,2,2-trifluoroacetamido)-2-(trifluoromethyl)pentanoic acid Chemical and Physical Properties
Names and Identifiers
-
- 2680904-06-5
- EN300-28289170
- 4-methyl-2-(2,2,2-trifluoroacetamido)-2-(trifluoromethyl)pentanoic acid
- 4-Methyl-2-(2,2,2-trifluoroacetamido)-2-(trifluoromethyl)pentanoic acid
-
- Inchi: 1S/C9H11F6NO3/c1-4(2)3-7(6(18)19,9(13,14)15)16-5(17)8(10,11)12/h4H,3H2,1-2H3,(H,16,17)(H,18,19)
- InChI Key: CMXDQRBZBZWHBV-UHFFFAOYSA-N
- SMILES: FC(C(C(=O)O)(CC(C)C)NC(C(F)(F)F)=O)(F)F
Computed Properties
- Exact Mass: 295.06431219g/mol
- Monoisotopic Mass: 295.06431219g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 9
- Heavy Atom Count: 19
- Rotatable Bond Count: 4
- Complexity: 362
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 66.4Ų
4-Methyl-2-(2,2,2-trifluoroacetamido)-2-(trifluoromethyl)pentanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28289170-0.05g |
4-methyl-2-(2,2,2-trifluoroacetamido)-2-(trifluoromethyl)pentanoic acid |
2680904-06-5 | 95.0% | 0.05g |
$1091.0 | 2025-03-19 | |
Enamine | EN300-28289170-0.1g |
4-methyl-2-(2,2,2-trifluoroacetamido)-2-(trifluoromethyl)pentanoic acid |
2680904-06-5 | 95.0% | 0.1g |
$1144.0 | 2025-03-19 | |
Enamine | EN300-28289170-0.5g |
4-methyl-2-(2,2,2-trifluoroacetamido)-2-(trifluoromethyl)pentanoic acid |
2680904-06-5 | 95.0% | 0.5g |
$1247.0 | 2025-03-19 | |
Enamine | EN300-28289170-2.5g |
4-methyl-2-(2,2,2-trifluoroacetamido)-2-(trifluoromethyl)pentanoic acid |
2680904-06-5 | 95.0% | 2.5g |
$2548.0 | 2025-03-19 | |
Enamine | EN300-28289170-0.25g |
4-methyl-2-(2,2,2-trifluoroacetamido)-2-(trifluoromethyl)pentanoic acid |
2680904-06-5 | 95.0% | 0.25g |
$1196.0 | 2025-03-19 | |
Enamine | EN300-28289170-1g |
4-methyl-2-(2,2,2-trifluoroacetamido)-2-(trifluoromethyl)pentanoic acid |
2680904-06-5 | 1g |
$1299.0 | 2023-09-08 | ||
Enamine | EN300-28289170-5g |
4-methyl-2-(2,2,2-trifluoroacetamido)-2-(trifluoromethyl)pentanoic acid |
2680904-06-5 | 5g |
$3770.0 | 2023-09-08 | ||
Enamine | EN300-28289170-1.0g |
4-methyl-2-(2,2,2-trifluoroacetamido)-2-(trifluoromethyl)pentanoic acid |
2680904-06-5 | 95.0% | 1.0g |
$1299.0 | 2025-03-19 | |
Enamine | EN300-28289170-10.0g |
4-methyl-2-(2,2,2-trifluoroacetamido)-2-(trifluoromethyl)pentanoic acid |
2680904-06-5 | 95.0% | 10.0g |
$5590.0 | 2025-03-19 | |
Enamine | EN300-28289170-5.0g |
4-methyl-2-(2,2,2-trifluoroacetamido)-2-(trifluoromethyl)pentanoic acid |
2680904-06-5 | 95.0% | 5.0g |
$3770.0 | 2025-03-19 |
4-Methyl-2-(2,2,2-trifluoroacetamido)-2-(trifluoromethyl)pentanoic acid Related Literature
-
Weichen Liu,Zhengping Zhang,Libin Zhang,Xing Wu,Junyan Dai,Guoping Mao,Yayi Wei RSC Adv., 2019,9, 3828-3837
-
Sushant Kumar Behera,Pritam Deb Phys. Chem. Chem. Phys., 2020,22, 19139-19146
-
Weijia An,Huan Wang,Jinpeng Geng,Wenquan Cui,Yong Zhan RSC Adv., 2016,6, 29554-29562
-
Xiufang Ma,Keju Sun,Yongjun Xu,Federico Calle-Vallejo Chem. Sci., 2020,11, 4119-4124
Additional information on 4-Methyl-2-(2,2,2-trifluoroacetamido)-2-(trifluoromethyl)pentanoic acid
Introduction to 4-Methyl-2-(2,2,2-trifluoroacetamido)-2-(trifluoromethyl)pentanoic Acid (CAS No. 2680904-06-5)
4-Methyl-2-(2,2,2-trifluoroacetamido)-2-(trifluoromethyl)pentanoic acid is a specialized organic compound characterized by its intricate molecular structure, which includes both trifluoroacetamide and trifluoromethyl functional groups. These features contribute to its unique chemical properties, making it a compound of significant interest in the field of pharmaceutical chemistry and material science. The CAS No. 2680904-06-5 provides a unique identifier for this substance, ensuring precise classification and reference in scientific literature and industrial applications.
The molecular formula of this compound can be expressed as C₁₁H₁₃F₃NO₃, reflecting its composition of carbon, hydrogen, fluorine, nitrogen, and oxygen atoms. The presence of multiple fluorine atoms in the structure imparts high lipophilicity and metabolic stability, which are critical attributes for drug candidates designed to interact with biological targets while minimizing degradation. This characteristic has positioned 4-methyl-2-(2,2,2-trifluoroacetamido)-2-(trifluoromethyl)pentanoic acid as a promising intermediate in the synthesis of bioactive molecules.
In recent years, advancements in medicinal chemistry have highlighted the importance of fluorinated compounds in drug development. The trifluoromethyl group, in particular, is widely recognized for its ability to enhance binding affinity and pharmacokinetic profiles of therapeutic agents. For instance, studies have demonstrated that incorporation of trifluoromethyl groups into small-molecule drugs can lead to improved metabolic stability and resistance to enzymatic degradation. This has spurred interest in exploring derivatives such as 4-methyl-2-(2,2,2-trifluoroacetamido)-2-(trifluoromethyl)pentanoic acid, which may serve as valuable building blocks for novel pharmaceuticals.
The trifluoroacetamide moiety in the compound's structure further contributes to its reactivity and potential utility in synthetic pathways. Amide functionalities are well-documented for their role in protein-protein interactions and enzyme inhibition, making them integral to many drug mechanisms of action. By combining these features with a pentanoic acid backbone, the compound exhibits a balanced set of properties that could be leveraged in the design of targeted therapies.
Recent research has begun to explore the applications of fluorinated carboxylic acids in medicinal chemistry. These compounds have shown promise as intermediates for synthesizing protease inhibitors, which are critical for treating conditions such as HIV/AIDS and cancer. The structural motif of 4-methyl-2-(2,2,2-trifluoroacetamido)-2-(trifluoromethyl)pentanoic acid aligns with this trend, suggesting potential roles in developing next-generation antiviral and anticancer agents.
The synthesis of this compound typically involves multi-step organic reactions that require precise control over reaction conditions to achieve high yields and purity. Key steps often include the introduction of fluorine-containing groups via nucleophilic substitution or metal-catalyzed cross-coupling reactions. The presence of both trifluoroacetamide and trifluoromethyl groups necessitates careful optimization to prevent unwanted side reactions while maintaining regioselectivity.
From an industrial perspective, the production scalability of 4-methyl-2-(2,2,2-trifluoroacetamido)-2-(trifluoromethyl)pentanoic acid is an important consideration for its commercial viability. Advances in green chemistry have led to innovations in fluorination techniques that reduce waste and energy consumption without compromising efficiency. Such developments align with broader industry efforts to promote sustainable manufacturing practices.
The pharmacological potential of this compound has not yet been fully elucidated through clinical trials; however, preclinical studies suggest that derivatives sharing its structural framework may exhibit desirable biological activity. Researchers are actively investigating how modifications to the core scaffold can modulate potency and selectivity against specific disease targets. This ongoing research underscores the importance of compounds like 4-methyl-2-(2,2,2-trifluoroacetamido)-2-(trifluoromethyl)pentanoic acid as starting points for future drug discovery initiatives.
In conclusion,4-Methyl-2-(2,2,2-trifluoroacetamido)-2-(trifluoromethyl)pentanoic acid (CAS No. 2680904-06-5) represents a fascinating example of how structural complexity can yield compounds with significant therapeutic potential. Its unique combination of fluorinated functional groups makes it a valuable asset in synthetic chemistry and a candidate for further exploration in drug development pipelines. As research continues to uncover new applications for fluorinated molecules,this compound may play an increasingly important role in addressing unmet medical needs across various therapeutic areas.
2680904-06-5 (4-Methyl-2-(2,2,2-trifluoroacetamido)-2-(trifluoromethyl)pentanoic acid) Related Products
- 923076-96-4(6-(4-ethoxyphenyl)-2-(4-methylphenyl)methyl-2,3-dihydropyridazin-3-one)
- 1335225-09-6((2E)-3-(5-methylpyridin-2-yl)prop-2-enoic acid)
- 2649034-23-9(5-(isocyanatomethyl)-3-methoxy-1,2-oxazole)
- 89837-18-3(1H-INDEN-1-ONE, 2,3-DIHYDRO-6-METHOXY-4-METHYL-)
- 1374831-01-2(2-(trifluoromethyl)-3H,4H-thieno2,3-dpyrimidin-4-one)
- 585516-41-2(Ethyl 6-(Chloromethyl)-4-(furan-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate)
- 1244855-70-6(7-Benzyl-5-bromo-4-chloro-7H-pyrrolo2,3-dpyrimidine)
- 1396883-53-6(3-2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl-1-(thiophen-2-yl)methylurea)
- 2172245-32-6(2-(N-benzyl-1-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylphenyl}formamido)acetic acid)
- 2411246-29-0(N-[6-(5-Bromofuran-2-yl)pyrimidin-4-yl]-2-chloroacetamide)



